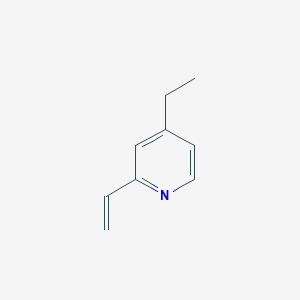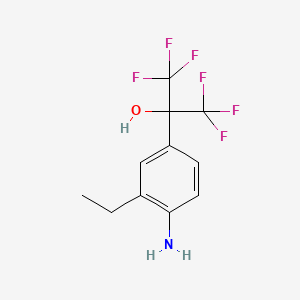
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated organic compound with a unique structure that includes an amino group, an ethyl group, and a hexafluoroisopropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol typically involves the reaction of 4-amino-3-ethylphenol with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylphenol: A related compound with a similar amino group but lacking the fluorinated moiety.
4,4’-Diamino-3,3’-diethyldiphenylmethane: Another compound with amino and ethyl groups but different structural features.
Uniqueness
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to its combination of an amino group, an ethyl group, and a hexafluoroisopropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11F6NO |
|---|---|
Poids moléculaire |
287.20 g/mol |
Nom IUPAC |
2-(4-amino-3-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-2-6-5-7(3-4-8(6)18)9(19,10(12,13)14)11(15,16)17/h3-5,19H,2,18H2,1H3 |
Clé InChI |
SMFWQOQBCWAPNA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
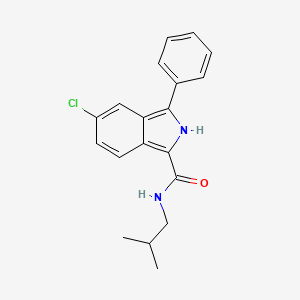
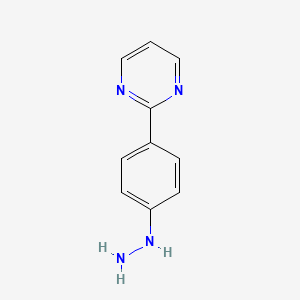
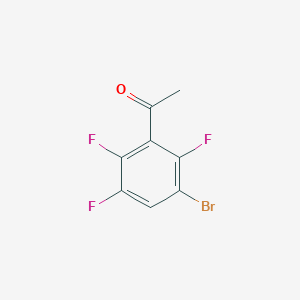
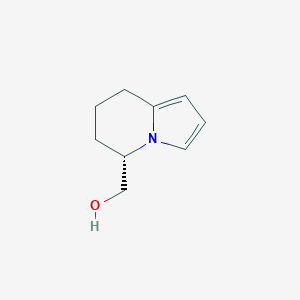

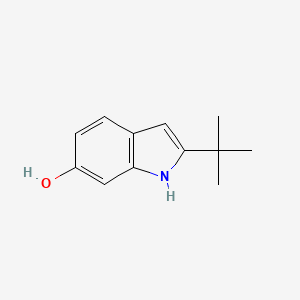
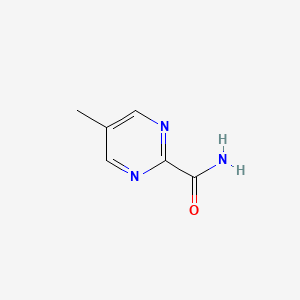
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
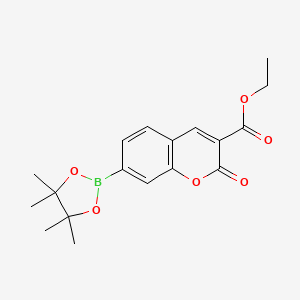
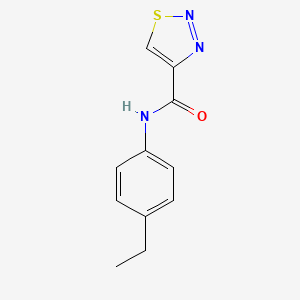
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
